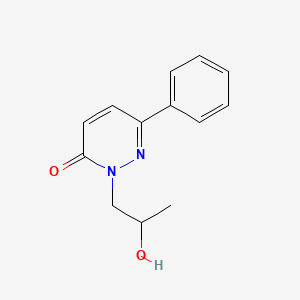

2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

Description

Introduction to 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one

Chemical Identity and Nomenclature

This compound (CAS No. 59594-39-7) is a bicyclic organic compound with the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol. Its systematic IUPAC name derives from the pyridazinone backbone, where the nitrogen atoms occupy positions 1 and 2. The substituents include:

- A phenyl group at position 6, contributing aromaticity and potential π-π interactions in biological systems.

- A 2-hydroxypropyl chain at position 2, introducing hydrophilicity and hydrogen-bonding capacity.

The compound’s SMILES notation (O=C1C=CC(C2=CC=CC=C2)=NN1CC(O)C) and InChI key (not explicitly provided in sources but computable from structural data) further clarify its connectivity. Alternative names include 6-phenyl-2-(2-hydroxypropyl)pyridazin-3-one, reflecting variations in substitution pattern descriptors.

Table 1: Key Physicochemical Properties

| Property | Value | Source Citation |

|---|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₂ | |

| Molecular Weight | 230.26 g/mol | |

| Melting Point | Not reported | - |

| Solubility | Likely polar aprotic solvents | Inferred |

Historical Context of Pyridazinone Derivatives in Medicinal Chemistry

Pyridazinones, six-membered aromatic rings with two adjacent nitrogen atoms, have been studied since the mid-20th century for their diverse pharmacological profiles. Early work focused on cardiovascular applications, exemplified by Levosimendan (a calcium sensitizer) and Pimobendan (a phosphodiesterase III inhibitor). These agents highlighted the pyridazinone scaffold’s capacity to modulate enzyme activity and ion channels.

The 1980s–2000s saw expanded exploration into anti-inflammatory, antimicrobial, and anticancer applications. For instance, derivatives with electron-withdrawing groups (e.g., halogens, nitro) at position 6 demonstrated enhanced cyclooxygenase-2 (COX-2) inhibition, addressing gastrointestinal toxicity limitations of classical NSAIDs. Concurrently, synthetic methodologies evolved, enabling late-stage functionalization via C–H activation strategies, as demonstrated in the diversification of pyridazinones for sortase A inhibitors.

Structural Relationship to Bioactive Pyridazinone Analogues

The structural architecture of this compound positions it within a family of pyridazinones optimized for target engagement. Key comparisons include:

6-Aryl Substitutions :

N2-Alkylation Patterns :

- The 2-hydroxypropyl side chain distinguishes this compound from simpler N-methyl or N-ethyl derivatives. Hydroxyalkyl groups improve aqueous solubility and metabolic stability, critical for oral bioavailability. Comparable modifications in ethyl 6-aryl-3-pyridazinone-2-yl-acetates yielded intermediates with enhanced antidiabetic activity.

Hydrogen-Bonding Capacity :

Figure 1: Structural Comparison of Select Pyridazinone Derivatives

Pyridazinone Core

│

├── 2-(2-Hydroxypropyl)-6-phenyl- (This Compound)

├── 6-(3-Fluoro-4-methoxyphenyl)- (Anti-inflammatory)

└── N-Ethyl-6-phenyl- (Cardiotonic)

This compound’s hybrid structure merges hydrophobic (phenyl) and hydrophilic (hydroxypropyl) elements, balancing membrane permeability and target affinity—a design principle observed in third-generation pyridazinone therapeutics.

The synthesis of this compound typically involves alkylation of a pyridazinone precursor with a hydroxypropyl halide, followed by purification via recrystallization. While detailed synthetic protocols are proprietary, analogous routes for related compounds highlight the use of potassium carbonate as a base and acetone as a solvent. Future research directions may explore its applicability in kinase inhibition or immune modulation, building on precedents set by structurally similar pyridazinones.

Properties

CAS No. |

59594-39-7 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-(2-hydroxypropyl)-6-phenylpyridazin-3-one |

InChI |

InChI=1S/C13H14N2O2/c1-10(16)9-15-13(17)8-7-12(14-15)11-5-3-2-4-6-11/h2-8,10,16H,9H2,1H3 |

InChI Key |

KFHDEEAYYVQCPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C(=O)C=CC(=N1)C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one typically involves the reaction of 6-phenylpyridazin-3(2H)-one with 2-hydroxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The pyridazinone ring can be reduced to form a dihydropyridazinone.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-(2-oxopropyl)-6-phenylpyridazin-3(2H)-one.

Reduction: Formation of 2-(2-hydroxypropyl)-6-phenyl-1,2-dihydropyridazin-3(2H)-one.

Substitution: Formation of substituted phenyl derivatives, such as 2-(2-hydroxypropyl)-6-(4-bromophenyl)pyridazin-3(2H)-one.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anesthetic Properties

A significant application of the 6-phenylpyridazin-3(2H)-one chemotype, to which 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one belongs, is its use as a novel anesthetic. Research has demonstrated that compounds within this class exhibit potent anesthetic activity in various biological models. For instance, a study identified several derivatives from a high-throughput screening of over 350,000 compounds that showed effective inhibition of 1-AMA binding to apoferritin, leading to their evaluation as anesthetics in tadpoles and mice .

2. Anti-inflammatory and Analgesic Activities

The compound has shown promise as an anti-inflammatory agent. Pyridazinone derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. Some derivatives demonstrated higher potency than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like acetaminophen . The analgesic properties of these compounds were assessed using p-benzoquinone-induced writhing tests in animal models, revealing significant efficacy .

3. Anticancer Potential

Research into the carcinogenicity of heterocyclic amines has highlighted the importance of understanding the metabolic pathways involved in their activation. Studies have shown that certain pyridazinones can interact with lactoperoxidase (LPO), an enzyme linked to breast cancer etiology. The binding characteristics of these compounds with LPO suggest potential pathways for developing anticancer agents by targeting mutagenic processes .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anesthetic Screening

In a notable study involving high-throughput screening, several derivatives of the 6-phenylpyridazin-3(2H)-one chemotype were tested for anesthetic properties. The results indicated that specific compounds achieved complete immobility in tadpoles at concentrations as low as 10 μM, suggesting a promising avenue for developing new anesthetics with lower toxicity profiles .

Case Study 2: Anti-inflammatory Drug Development

Research focused on pyridazinone derivatives has led to the identification of compounds that not only inhibited COX-2 but also exhibited favorable safety profiles compared to traditional NSAIDs. These findings are critical for developing new therapeutic agents for chronic inflammatory conditions without the adverse effects commonly associated with long-term NSAID use .

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the phenyl group may facilitate interactions with biological targets. The pyridazinone ring is known to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and substituent effects among selected pyridazinone derivatives:

Solubility and Thermodynamic Properties

6-Phenylpyridazin-3(2H)-one (PPD) serves as a baseline for solubility comparisons. Key findings include:

- Solubility in DMSO : PPD exhibits the highest solubility in DMSO (4.73×10⁻¹ mol fraction at 318.2 K), attributed to strong dipole-dipole interactions .

- Hydroxyalkyl substituents generally enhance hydrophilicity .

- 5-Chloro Derivatives: Chlorination at C-5 reduces solubility in polar solvents (e.g., ethanol: 8.22×10⁻³ mol fraction for PPD vs. lower values for 5-chloro analogs) due to increased molecular weight and halogen-induced hydrophobicity .

Antifungal Activity

- 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives : Compounds such as 5-chloro-2-[(6-chloropyridin-3-yl)methyl]-6-phenylpyridazin-3(2H)-one (3d) show moderate antifungal activity against Botrytis cinerea (EC₅₀: 12.5 μg/mL) .

Insecticidal and Anti-inflammatory Effects

- N-Substituted 5-Chloro Derivatives : Exhibit insecticidal activity against Plutella xylostella (LC₅₀: 0.38–1.24 mg/L), correlating with electron-withdrawing substituents .

- PPD Derivatives : Anti-inflammatory analogs (e.g., COX-2 inhibitors) demonstrate reduced ulcerogenic effects compared to traditional NSAIDs .

Biological Activity

2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one is a compound belonging to the pyridazinone family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine based on recent research findings.

Chemical Structure and Properties

The compound features a pyridazinone core, characterized by a pyridazine ring with a ketone functional group and a phenyl substituent. The addition of a hydroxypropyl group enhances its solubility and may influence its biological interactions.

Antimicrobial Properties

Research indicates that derivatives of pyridazinones, including this compound, exhibit notable antimicrobial activity. A study highlighted the potential of pyridazinone compounds to inhibit bacterial growth, suggesting their use as lead compounds in developing new antibiotics.

Anti-inflammatory Effects

Pyridazinones have been linked to anti-inflammatory properties. Compounds within this class can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. For instance, studies show that certain pyridazinones reduce pro-inflammatory cytokine production in vitro .

Anticancer Activity

The anticancer potential of this compound has garnered attention. Research indicates that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. Notably, a series of pyridazinones demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

The mechanisms underlying the biological activities of this compound involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.

- Receptor Modulation : It could modulate receptor activity related to inflammation or cell proliferation.

- Oxidative Stress Reduction : Some studies suggest that pyridazinones may enhance antioxidant defenses, reducing oxidative stress in cells .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of several pyridazinone derivatives, including this compound. The results showed that these compounds significantly inhibited the proliferation of human cancer cell lines (e.g., HeLa, H1299) with IC50 values ranging from 1 to 10 µM. This suggests a promising avenue for further development as anticancer agents .

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, treatment with pyridazinone derivatives resulted in reduced levels of inflammatory markers such as IL-6 and TNF-alpha. The study concluded that these compounds could serve as potential anti-inflammatory agents .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.